EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, ] It is classified as an aminonucleoside and is a first-in-class inhibitor of DOT1L. [] In scientific research, EPZ004777 is primarily used as a tool to investigate the biological role of DOT1L and its potential as a therapeutic target, particularly in the context of cancer. [, , , ]
EPZ004777 is a small-molecule inhibitor specifically targeting the H3K79 methyltransferase, DOT1L (Disruptor of Telomeric Silencing 1-like). This compound has garnered attention due to its potential therapeutic applications in treating certain types of leukemia, particularly those with mixed lineage leukemia (MLL) gene rearrangements. The compound operates by competing with S-adenosylmethionine, the natural cofactor for DOT1L, thereby inhibiting its enzymatic activity.
EPZ004777 was developed by Epizyme, Inc. as part of their research into DOT1L inhibitors, which are crucial for understanding and treating MLL-rearranged leukemias. It is classified as an antineoplastic agent due to its cytostatic properties against cancer cells.
The synthesis of EPZ004777 involves several key steps that focus on optimizing its structure for enhanced potency and stability. The synthesis begins with the preparation of key intermediates through standard organic reactions such as hydroboration, oxidation, and reductive amination.
The molecular structure of EPZ004777 reveals a complex arrangement that allows it to fit into the active site of DOT1L effectively. Key features include:
The crystal structure analysis has shown that EPZ004777 binds in a manner that disrupts the typical conformation expected when S-adenosylmethionine is present, indicating a unique mechanism of inhibition .
EPZ004777 acts primarily through competitive inhibition of DOT1L by mimicking S-adenosylmethionine. The key reactions involved include:
The mechanism of action for EPZ004777 involves several biochemical processes:
EPZ004777 possesses several notable physical and chemical properties:
Studies have indicated that EPZ004777 has a half-maximal inhibition concentration (IC50) as low as 400 picomolar against DOT1L, showcasing its high potency .
EPZ004777 is primarily used in research related to cancer therapeutics, particularly:
Nucleophosmin 1 (NPM1) mutations represent one of the most frequent genetic alterations in adult AML, occurring in approximately 30% of cases. These mutations induce cytoplasmic mislocalization of the NPM1 protein, disrupting its normal nucleolar functions in ribosomal biogenesis, centrosome duplication, and genomic stability maintenance. The aberrant cytoplasmic NPM1 (NPM1c) acquires novel oncogenic properties, including:
Table 1: Molecular Consequences of NPM1 Mutations in AML
Molecular Alteration | Functional Consequence | Leukemogenic Effect |
---|---|---|
Cytoplasmic mislocalization | Disrupted nucleolar functions | Genomic instability |
HOX/MEIS1 overexpression | Blocked myeloid differentiation | Proliferative advantage |
DOT1L recruitment | Aberrant H3K79 methylation at target loci | Sustained oncogene expression |
Disruptor of telomeric silencing 1-like (DOT1L) is the sole histone methyltransferase catalyzing methylation of histone H3 lysine 79 (H3K79). Unlike other methyltransferases, DOT1L lacks a SET domain and methylates nucleosomal substrates via a unique catalytic mechanism:
EPZ004777 emerged from rational drug design targeting the S-adenosylmethionine (SAM)-binding pocket of DOT1L. Its discovery marked a milestone as the first potent and selective DOT1L inhibitor with in vivo efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7